Cas no 1368848-66-1 (2-(3,5-dichloro-2-methoxyphenyl)oxirane)

2-(3,5-dichloro-2-methoxyphenyl)oxirane 化学的及び物理的性質
名前と識別子
-
- 2-(3,5-dichloro-2-methoxyphenyl)oxirane
- 1368848-66-1
- EN300-1985950
-
- インチ: 1S/C9H8Cl2O2/c1-12-9-6(8-4-13-8)2-5(10)3-7(9)11/h2-3,8H,4H2,1H3
- InChIKey: OHVQYHVKNJMRPS-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(=CC(=C1OC)C1CO1)Cl
計算された属性
- せいみつぶんしりょう: 217.9901349g/mol
- どういたいしつりょう: 217.9901349g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
2-(3,5-dichloro-2-methoxyphenyl)oxirane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1985950-0.25g |
2-(3,5-dichloro-2-methoxyphenyl)oxirane |
1368848-66-1 | 0.25g |
$683.0 | 2023-09-16 | ||
Enamine | EN300-1985950-0.5g |
2-(3,5-dichloro-2-methoxyphenyl)oxirane |
1368848-66-1 | 0.5g |
$713.0 | 2023-09-16 | ||
Enamine | EN300-1985950-1.0g |
2-(3,5-dichloro-2-methoxyphenyl)oxirane |
1368848-66-1 | 1g |
$743.0 | 2023-06-03 | ||
Enamine | EN300-1985950-1g |
2-(3,5-dichloro-2-methoxyphenyl)oxirane |
1368848-66-1 | 1g |
$743.0 | 2023-09-16 | ||
Enamine | EN300-1985950-10.0g |
2-(3,5-dichloro-2-methoxyphenyl)oxirane |
1368848-66-1 | 10g |
$3191.0 | 2023-06-03 | ||
Enamine | EN300-1985950-0.1g |
2-(3,5-dichloro-2-methoxyphenyl)oxirane |
1368848-66-1 | 0.1g |
$653.0 | 2023-09-16 | ||
Enamine | EN300-1985950-5.0g |
2-(3,5-dichloro-2-methoxyphenyl)oxirane |
1368848-66-1 | 5g |
$2152.0 | 2023-06-03 | ||
Enamine | EN300-1985950-10g |
2-(3,5-dichloro-2-methoxyphenyl)oxirane |
1368848-66-1 | 10g |
$3191.0 | 2023-09-16 | ||
Enamine | EN300-1985950-5g |
2-(3,5-dichloro-2-methoxyphenyl)oxirane |
1368848-66-1 | 5g |
$2152.0 | 2023-09-16 | ||
Enamine | EN300-1985950-0.05g |
2-(3,5-dichloro-2-methoxyphenyl)oxirane |
1368848-66-1 | 0.05g |
$624.0 | 2023-09-16 |
2-(3,5-dichloro-2-methoxyphenyl)oxirane 関連文献
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
2-(3,5-dichloro-2-methoxyphenyl)oxiraneに関する追加情報
Professional Introduction to 2-(3,5-dichloro-2-methoxyphenyl)oxirane (CAS No. 1368848-66-1)
2-(3,5-dichloro-2-methoxyphenyl)oxirane, a compound with the chemical identifier CAS No. 1368848-66-1, is a highly versatile and synthetically valuable intermediate in the field of organic chemistry. This oxirane derivative, characterized by its 3,5-dichloro-2-methoxyphenyl substituent, has garnered significant attention due to its potential applications in pharmaceutical synthesis, agrochemical development, and material science. The unique structural features of this compound make it an attractive candidate for further exploration in various chemical and biological research domains.
The oxirane ring, also known as an epoxide, is a three-membered cyclic ether that is widely recognized for its reactivity in nucleophilic substitution reactions. The presence of electron-withdrawing chlorine atoms at the 3 and 5 positions, combined with a methoxy group at the 2 position, imparts distinct electronic and steric properties to the molecule. These features not only influence its reactivity but also contribute to its potential utility in designing novel chemical entities with tailored biological activities.
In recent years, there has been a growing interest in the development of new methodologies for the synthesis of functionalized oxiranes. The compound 2-(3,5-dichloro-2-methoxyphenyl)oxirane has been explored as a key building block in constructing more complex molecular architectures. For instance, its ability to undergo ring-opening reactions with nucleophiles allows for the introduction of diverse functional groups at specific positions, enabling the synthesis of pharmacologically relevant molecules.
One of the most compelling aspects of this compound is its potential application in drug discovery. The 3,5-dichloro-2-methoxyphenyl moiety is reminiscent of several bioactive scaffolds found in therapeutic agents. Researchers have leveraged this structural motif to develop novel compounds with antimicrobial, anti-inflammatory, and anticancer properties. The oxirane ring itself can be further functionalized to enhance binding interactions with biological targets, making it a valuable tool in medicinal chemistry.
The synthesis of 2-(3,5-dichloro-2-methoxyphenyl)oxirane typically involves multi-step organic transformations that highlight the compound's synthetic utility. Advanced synthetic strategies have been employed to optimize yields and purity, ensuring that researchers have access to high-quality starting materials for their investigations. Recent advancements in catalytic methods have further streamlined the preparation process, making it more efficient and environmentally friendly.
The reactivity of this compound has also been investigated in the context of polymer chemistry. Oxiranes are well-known for their ability to participate in ring-opening polymerization reactions, leading to the formation of polymers with unique properties. The incorporation of the 3,5-dichloro-2-methoxyphenyl group into these polymers can impart specific functionalities that are useful in applications such as coatings, adhesives, and specialty materials.
In conclusion, 2-(3,5-dichloro-2-methoxyphenyl)oxirane (CAS No. 1368848-66-1) represents a fascinating compound with broad applicability across multiple scientific disciplines. Its structural features and reactivity make it an invaluable intermediate for synthetic chemists working on pharmaceuticals, agrochemicals, and advanced materials. As research continues to uncover new methodologies and applications for this compound, its importance is likely to grow further.
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